Benzoate de méthyle 4-(cyanométhyle)

Vue d'ensemble

Description

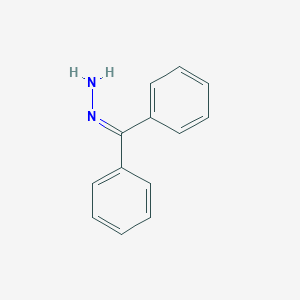

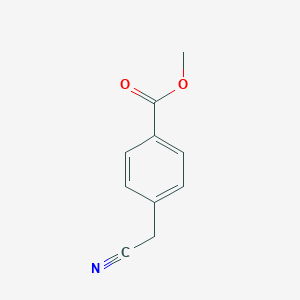

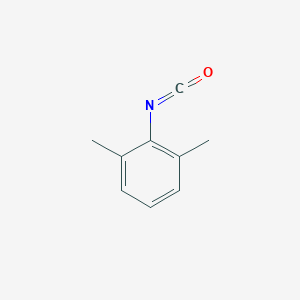

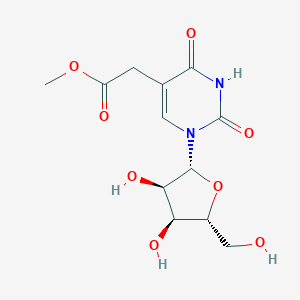

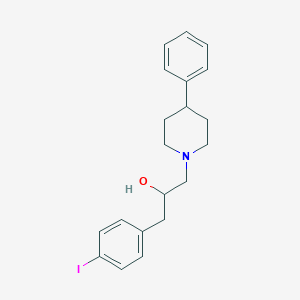

Methyl 4-(cyanomethyl)benzoate is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound is characterized by the presence of a cyanomethyl group attached to a benzene ring which is further esterified with a methoxy group.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate, a compound similar to methyl 4-(cyanomethyl)benzoate, has been prepared and shown to be an excellent one-carbon radical equivalent for the introduction of an acyl unit via xanthate transfer radical addition to olefins . Additionally, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog have been prepared from corresponding precursors, demonstrating the versatility of cyanomethyl benzoates in synthesizing multifunctional compounds and heterocyclic systems .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of dinuclear cyclopalladated compounds of methyl (E)-4-(benzylideneamino)benzoate has been determined, revealing insights into their geometrical isomerism and dynamic equilibrium in solution . Similarly, structural studies on bio-active compounds, such as methyl 4-(3-ethyl-3-hydroxymethyltriazen-1-yl) benzoate, have provided detailed information on crystal symmetry, unit cell dimensions, and intermolecular hydrogen bonding .

Chemical Reactions Analysis

Methyl 4-(cyanomethyl)benzoate and its derivatives participate in various chemical reactions. The mesomorphic and fluorescence properties of methyl 4-(4-alkoxystyryl)benzoates were studied, indicating that the compounds exhibit liquid crystalline behavior and fluorescence, with the stability of the mesophase being influenced by the alkyl chain length . Additionally, the chlorination products of methyl 4-amino-2-hydroxy-benzoate have been synthesized, showcasing the reactivity of the benzoate moiety under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 4-(cyanomethyl)benzoate derivatives have been a subject of interest. For instance, the mesomorphic properties of methyl 4-(4-alkoxystyryl)benzoates suggest thermal stability up to 200°C and the formation of specific textures in the liquid crystalline phase . The fluorescence properties of these compounds also contribute to their potential applications in material science. Furthermore, the study of the crystal structure and molecular modeling of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has provided insights into its harmonic vibrational frequencies, NMR chemical shifts, and non-linear optical properties, which are essential for understanding its behavior in various environments .

Applications De Recherche Scientifique

Synthèse organique

Benzoate de méthyle 4-(cyanométhyle): est largement utilisé comme élément constitutif en synthèse organique. Son groupe cyano peut être facilement transformé en une variété de groupes fonctionnels, ce qui en fait un réactif polyvalent pour la construction de molécules complexes. Par exemple, il peut subir une hydrolyse pour former de l'acide 4-(cyanométhyle)benzoïque, qui peut ensuite être utilisé pour synthétiser divers produits pharmaceutiques et agrochimiques .

Chimie médicinale

En chimie médicinale, ce composé sert de précurseur pour la synthèse d'ingrédients pharmaceutiques actifs (API). Son groupe ester méthylique permet une modification facile en d'autres esters ou amides, qui sont des fonctionnalités courantes dans les molécules médicamenteuses. Les chercheurs l'utilisent pour créer des analogues de médicaments existants ou pour découvrir de nouveaux agents thérapeutiques .

Chimie des polymères

Benzoate de méthyle 4-(cyanométhyle): peut être polymérisé ou copolymérisé pour former de nouveaux polymères aux propriétés uniques. Son groupe benzoate peut interagir avec d'autres monomères, conduisant à des polymères ayant des applications potentielles en science des matériaux, comme dans le développement de plastiques ou de revêtements haute performance .

Industrie des colorants et des pigments

La structure aromatique du composé en fait un candidat pour la synthèse de colorants et de pigments. En fonctionnalisant le cycle benzénique, les chimistes peuvent produire des colorants ayant des propriétés spécifiques pour une utilisation dans les textiles, les encres et les peintures .

Recherche agrochimique

En recherche agrochimique, Benzoate de méthyle 4-(cyanométhyle) est utilisé pour créer des composés qui peuvent agir comme herbicides, pesticides ou fongicides. Sa capacité à être transformé en divers dérivés permet de personnaliser les molécules pour cibler des ravageurs ou des mauvaises herbes spécifiques .

Science des matériaux

Ce produit chimique est également exploré en science des matériaux pour la création de matériaux avancés. Son incorporation dans de petites molécules ou des polymères peut conduire à des matériaux ayant une résistance, une flexibilité ou d'autres propriétés physiques désirables améliorées .

Chimie analytique

En tant que standard en chimie analytique, Benzoate de méthyle 4-(cyanométhyle) peut être utilisé pour calibrer des instruments ou pour développer de nouvelles méthodes analytiques. Sa structure et ses propriétés bien définies le rendent adapté à une utilisation comme composé de référence dans divers types de spectroscopie .

Sciences de l'environnement

Enfin, les chercheurs en sciences de l'environnement peuvent étudier les produits de dégradation de Benzoate de méthyle 4-(cyanométhyle) afin de comprendre son impact environnemental. Cela peut aider à évaluer la sécurité et les effets écologiques de son utilisation dans diverses industries .

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 4-(cyanomethyl)benzoate is a chemical compound with the formula CH3OOCC6H4CH2CN . . It’s worth noting that this compound is a key intermediate in the synthesis of Fexofenadine , an antihistamine used to treat allergy symptoms.

Pharmacokinetics

For instance, it has a molecular weight of 175.18 . The compound is also predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Propriétés

IUPAC Name |

methyl 4-(cyanomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZGMNGGCZTNGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357248 | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76469-88-0 | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76469-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(cyanomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-(cyanomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl 4-(cyanomethyl)benzoate in the synthesis of Fexofenadine?

A: Methyl 4-(cyanomethyl)benzoate serves as a crucial starting material in a novel synthetic route for Fexofenadine []. This route, beginning with Methyl 4-(cyanomethyl)benzoate, offers a significant advantage over traditional methods. It eliminates the formation of unwanted ortho- or meta- regioisomers, resulting in a highly pure final product with an overall yield of 26% after six synthetic steps []. This improved synthesis is highly beneficial for large-scale production of Fexofenadine, a widely used antihistamine drug.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

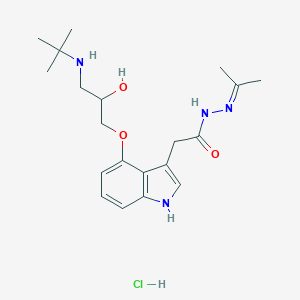

![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]ethanoic acid hydrochloride](/img/structure/B127847.png)

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)